

# ARP 100 performance vs alternative inhibitors

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## Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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## Inhibitor Performance at a Glance

Inhibitor Name	Primary Target	Key Selectivity Profile (IC50)	Reported Experimental Context
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| **ARP 100** | MMP-2 | **MMP-2: 12 nM** MMP-9: 200 nM MMP-3: 4.5  $\mu$ M MMP-1: >50  $\mu$ M MMP-7: >50  $\mu$ M [1] | Invasion assays in HT1080 fibrosarcoma cells; study of PI3K/AKT signaling in lung cancer [2] [1] [3] | | **Batimastat (BB-94)** | Broad-Spectrum MMP | Potent inhibitor of MMP-1, MMP-2, MMP-9, and others [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] | | **Marimastat** | Broad-Spectrum MMP | Similar broad-spectrum profile as Batimastat [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] |

## Detailed Experimental Evidence

For a deeper understanding, here are the methodologies and findings from key studies on ARP 100:

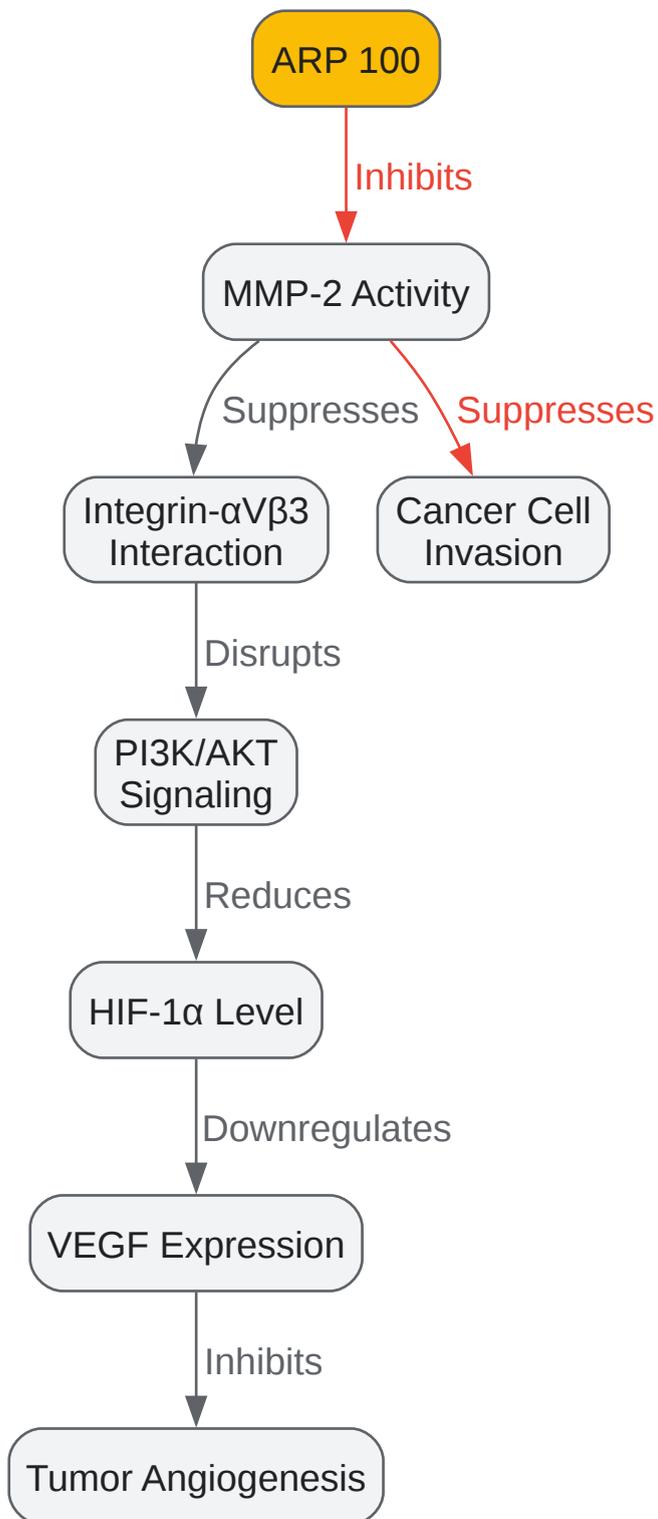
- **Mechanism in Lung Cancer Angiogenesis:** A 2010 study elucidated ARP 100's role in disrupting tumor angiogenesis. Researchers used **ARP 100 at a concentration of 10  $\mu$ M** to treat A549 lung adenocarcinoma cells. They found that MMP-2 suppression decreased the interaction between integrin- $\alpha$ V $\beta$ 3 and MMP-2, which in turn disrupted **PI3K/AKT signaling**, leading to reduced HIF-1 $\alpha$  levels and subsequent downregulation of VEGF expression. This inhibition of VEGF ultimately

impaired tube formation by endothelial cells, a key step in angiogenesis. The effect was confirmed both in vitro and in A549 xenograft mouse models [2].

- **Application in Breast Cancer Metastasis:** A 2020 study on triple-negative breast cancer (TNBC) used **ARP 100 as a reference control** to validate the anti-metastatic mechanism of a novel compound, Piperlongumine (PL). In Transwell migration and invasion assays with MDA-MB-231 cells, ARP 100 demonstrated significant inhibitory effects. This study confirmed that targeting MMP-2 is an effective strategy for reducing the migration and invasion of aggressive TNBC cells [3].

## Key Selection Guide

To help you contextualize these findings, here is a visual summary of the signaling pathway ARP 100 influences and its biological consequences:



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When planning your research, consider these points:

- **Choose ARP 100** when your goal is to **specifically target MMP-2** with high selectivity to minimize off-target effects on other MMPs, particularly in mechanistic studies on angiogenesis, invasion, and related signaling pathways like PI3K/AKT [2] [1].
- **Consider broad-spectrum inhibitors** (like Batimastat) for contexts where simultaneous inhibition of multiple MMPs is desired, though with a higher risk of side effects [2].
- **Confirm concentration validity** for your specific model system, as effects can vary. The cited studies used concentrations in the **micromolar range (e.g., 10  $\mu$ M)** for cellular assays [2] [3].

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## References

1. | CAS 704888-90-4 | SCBT - Santa Cruz Biotechnology ARP 100 [scbt.com]
2. MMP-2 Alters VEGF Expression via  $\alpha$ V $\beta$ 3 Integrin- ... [pmc.ncbi.nlm.nih.gov]
3. International Journal of Functional Nutrition [spandidos-publications.com]

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